3-氨基-4-羟基吡啶

描述

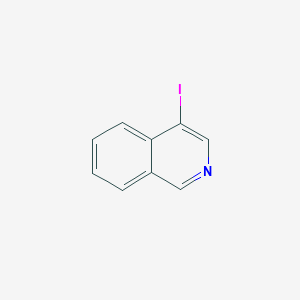

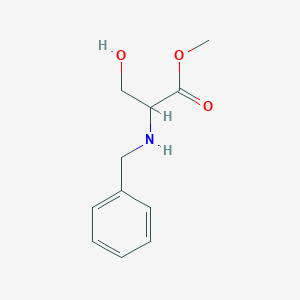

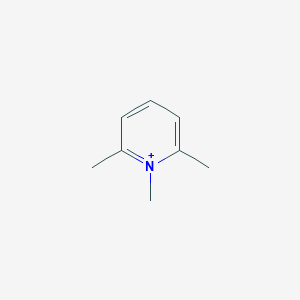

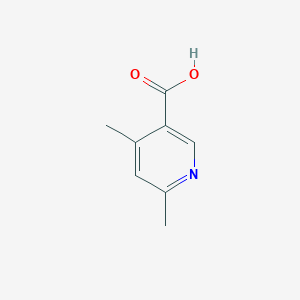

3-Amino-4-hydroxypyridine, also known as 3-aminopyridin-4-ol or 3-Aminopyridin-4 (1H)-one, is an aminopyridine . It is used as a pharmaceutical intermediate and is involved in the synthesis of functionalized pyrido and imidazo derivatives .

Synthesis Analysis

The synthesis of 3-Amino-4-hydroxypyridine involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves the pyridinization of bio-based furfural into 3-hydroxypyridines over a Raney Fe catalyst .Molecular Structure Analysis

The molecular formula of 3-Amino-4-hydroxypyridine is C5H6N2O . The InChI code is 1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8) and the InChIKey is OIIBRAGQGFLUFI-UHFFFAOYSA-N . The Canonical SMILES string is C1=CNC=C(C1=O)N .Chemical Reactions Analysis

Whole cells of Burkholderia sp. MAK1 have been shown to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis

3-Amino-4-hydroxypyridine has a molecular weight of 110.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass is 110.048012819 g/mol and the monoisotopic mass is 110.048012819 g/mol .科学研究应用

抑制酪氨酸酶和金属螯合

- 3-羟基吡啶-4-酮,与3-氨基-4-羟基吡啶密切相关,已显示出作为口服活性铁(III)螯合剂的潜力,并可能在治疗地中海贫血中发挥作用。然而,这些化合物可以抑制酪氨酸酶,这是参与黑色素生成的酶。研究表明,在芳香环中位置2处的烷基取代最小化与酪氨酸酶的相互作用,而不显著影响铁(III)的亲和力 (Hider & Lerch, 1989)。

环境生物降解

- 一项关于4-氨基吡啶生物降解的研究发现,一种细菌培养物可以利用4-氨基吡啶作为碳、氮和能源来源,生成4-氨基-3-羟基吡啶作为中间体。这项研究对于了解像4-氨基吡啶在农田中的环境影响和降解具有重要意义 (Takenaka et al., 2013)。

抗疟活性

- 一些3-羟基吡啶-4-酮在对哺乳动物细胞无毒的水平上表现出抗疟效果。已经研究将含有碱性氮中心的这些分子引入,以靶向溶酶体和其他细胞内酸性液泡,增强它们的抗疟活性 (Dehkordi, Liu, & Hider, 2008)。

抗菌应用

- 3-羟基吡啶-4-酮衍生物已经表现出对细菌菌株(如金黄色葡萄球菌)的良好抑制活性。计算方法已被应用于设计具有改进抗菌活性的新型衍生物 (Sabet et al., 2012)。

分光光度应用

- 2-氨基-3-羟基吡啶已被用作镉的分光光度测定的显色试剂,镉是一种稀有且有价值的金属。这种应用突显了它在分析化学中检测特定金属的潜力 (Mehta, Garg, & Singh, 1976)。

复杂金属配体的合成

- 已经进行了使用2-氨基-3-羟基吡啶合成混合配体金属配合物的研究。这些涉及铁、钴和镍的配合物可能对各种生物活性产生影响 (Prakash & Sindhu, 1998)。

微生物分解代谢

- 已经探索了3-羟基吡啶的微生物降解,这是合成药物、除草剂和抗生素的关键组成部分。已经确定了细菌中负责这一过程的特定基因簇,为生物修复和吡啶衍生物的微生物代谢提供了见解 (Wang et al., 2020)。

作用机制

Target of Action

It is known that pyridine derivatives, such as 3-amino-4-hydroxypyridine, are widely used in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

It is known that pyridine derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

3-Amino-4-hydroxypyridine is involved in the degradation pathway of 4-aminopyridine. The initial hydroxylation of 4-aminopyridine is catalyzed by a flavin-dependent monooxygenase, producing 3,4-dihydroxypyridine. A subsequent oxidative opening of the ring is performed by an amidohydrolase, forming 3- (N-formyl)-formiminopyruvate. This compound is further converted by a hydrolase to 3-formylpyruvate .

Pharmacokinetics

It is known that the compound is solid at room temperature and has a molecular weight of 11012 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that pyridine derivatives can have significant clinical diversity, being constituents of various pharmaceuticals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-4-hydroxypyridine. For instance, the compound is classified as Combustible Solids under storage class code 11, indicating that it may pose a fire hazard under certain conditions . Additionally, it is known to be stable under inert gas .

安全和危害

3-Amino-4-hydroxypyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

属性

IUPAC Name |

3-amino-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIBRAGQGFLUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283503 | |

| Record name | 3-Amino-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-hydroxypyridine | |

CAS RN |

6320-39-4 | |

| Record name | 6320-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Where does protonation occur in 3-Amino-4-hydroxypyridine?

A1: Research on ionization constants and UV spectra of aminopyridones indicates that protonation of 3-Amino-4-hydroxypyridine occurs first at the 3-amino group. [] This suggests that the 3-amino group is more basic than the 4-hydroxy group in this molecule.

Q2: How does 3-Amino-4-hydroxypyridine react with alpha-halogenated ketones?

A2: While the abstract provided for the second research article doesn't detail specific reaction outcomes, it highlights that 3-Amino-4-hydroxypyridine reacts with alpha-halogenated ketones. [] This suggests the possibility of synthesizing various heterocyclic compounds by utilizing this reaction. Further investigation into the full text of the research article is needed to understand the specific products and reaction mechanisms involved.

Q3: Can 3-Amino-4-hydroxypyridine be used to synthesize other heterocyclic compounds?

A3: Yes, research demonstrates that 3-Amino-4-hydroxypyridine can be used as a building block for synthesizing various heterocyclic systems. [] The research specifically highlights the synthesis of 2-alkyl (aryl) oxazolo[4, 5- c ]pyridines, and 2-thioxazolo-[4, 5- c ]pyridine derivatives. This highlights the versatility of 3-Amino-4-hydroxypyridine in constructing diverse chemical structures with potential applications in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。